1-Cyclobutanecarbonylazetidin-3-amine

Medicinal Chemistry Conformational Restriction SAR Studies

Researchers requiring a conformationally constrained bifunctional scaffold for kinase inhibitor or PROTAC linker design face supply challenges with generic azetidine analogs. 1-Cyclobutanecarbonylazetidin-3-amine solves this by providing a unique, rigidified vector set unavailable in simpler N-alkyl azetidines. - Unique Conformational Control: The planar cyclobutanecarbonyl amide bond restricts rotation, enabling precise spatial orientation of the free primary amine for SAR exploration. - Optimal Drug-Like Properties: Balanced LogP (-0.044) and TPSA (46.33 Ų) support CNS drug discovery programs. - Reliable Supply: Sourced from verified manufacturers with batch-to-batch consistency, ensuring your synthetic campaigns proceed without interruption.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1343023-72-2
Cat. No. B1490550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutanecarbonylazetidin-3-amine
CAS1343023-72-2
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC(C2)N
InChIInChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)6-2-1-3-6/h6-7H,1-5,9H2
InChIKeyHGHTZYAFSLWMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutanecarbonylazetidin-3-amine: Structural Identity & Baseline


1-Cyclobutanecarbonylazetidin-3-amine (IUPAC: (3-aminoazetidin-1-yl)-cyclobutylmethanone, CAS 1343023-72-2) is a bifunctional organic building block with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . The compound is composed of a strained, four-membered azetidine heterocycle substituted at the 3-position with a primary amine (-NH2) and N-acylated with a cyclobutanecarbonyl group. The structural hallmark is the amide bond connecting the cyclobutyl and azetidine moieties, which rigidifies the overall conformation and significantly differentiates it from simpler azetidin-3-amines . This unique scaffold situates the compound at the intersection of strained-ring and constrained amide chemistry, with computational descriptors including a topological polar surface area (TPSA) of 46.33 Ų, a calculated LogP of -0.044, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond, providing a baseline for evaluating its drug-likeness .

1-Cyclobutanecarbonylazetidin-3-amine: Why Generic Substitution Fails


The architectural and functional complexity of 1-Cyclobutanecarbonylazetidin-3-amine renders it non-interchangeable with its closest apparent analogs, such as N-cyclobutylazetidin-3-amines or simpler cyclobutyl-azetidine scaffolds . Unlike N-alkylated azetidin-3-amines (e.g., CAS 1489480-50-3) which feature a secondary amine linkage and a molecular weight of 126.20 g/mol, the target compound incorporates a planar amide bond that imposes conformational rigidity, alters the electron density at the azetidine nitrogen, and significantly increases molecular weight (154.21 g/mol) and polar surface area (TPSA 46.33 Ų) . Furthermore, substitution with 1-cyclobutylazetidin-3-amine (CAS 1487581-57-6) or its dihydrochloride salt form (CAS 2097948-03-1) fails to replicate the specific spatial orientation and electronic properties of the cyclobutanecarbonyl group, which is critical for establishing key hydrogen bonding and lipophilic contacts in target binding pockets [1][2]. In essence, the presence of both a free primary amine (for derivatization) and a constrained amide (for conformational control) creates a precise vector set that generic analogs lack, necessitating its specific procurement for structure-activity relationship (SAR) campaigns .

1-Cyclobutanecarbonylazetidin-3-amine: Quantitative Differentiation Evidence


Amide vs. Secondary Amine Linker Differentiation

The target compound (CAS 1343023-72-2) features a cyclobutanecarbonyl group attached via a tertiary amide bond to the azetidine nitrogen, contrasting sharply with the secondary amine linkage in the close analog N-cyclobutylazetidin-3-amine (CAS 1489480-50-3). This structural difference is quantified by an increase in molecular weight of +28.01 g/mol (154.21 vs. 126.20 g/mol) and the replacement of a basic, flexible amine with a planar, rotationally constrained amide bond, fundamentally altering the compound's conformational landscape, basicity, and metabolic profile .

Medicinal Chemistry Conformational Restriction SAR Studies

Bifunctional Nature for Chemoselective Derivatization

Unlike many analogs that are either simple amines (lacking a carbonyl) or fully substituted, 1-Cyclobutanecarbonylazetidin-3-amine (C8H14N2O) is a true bifunctional building block. It possesses a free primary amine (C3 of azetidine) with one hydrogen bond donor and a distinct amide carbonyl, as indicated by its TPSA of 46.33 Ų and H_Donor count of 1 . In contrast, 1-cyclobutylazetidin-3-amine (CAS 1487581-57-6) has the molecular formula C7H14N2, a molecular weight of 126.20 g/mol, and lacks an oxygen atom entirely, meaning it offers only amine-based reactivity and has no carbonyl for further diversification [1]. This presence of an oxygen atom in the target compound enables a wider array of chemical transformations, including amide reduction, nucleophilic addition, or use as a hydrogen bond acceptor, which are impossible with the carbon-only analog [1].

Synthetic Chemistry Building Blocks Chemical Biology

Conformational Rigidity and Polarity Balance

The incorporation of the cyclobutanecarbonyl group via an amide bond imparts significant conformational rigidity and modulates lipophilicity compared to simpler N-alkylated azetidines. The calculated LogP for 1-Cyclobutanecarbonylazetidin-3-amine is -0.044, and its TPSA is 46.33 Ų . This indicates a balanced, relatively polar profile suitable for optimizing central nervous system (CNS) drug-likeness or improving aqueous solubility over highly lipophilic analogs. In contrast, analogs lacking the polar amide carbonyl, such as 1-cyclobutylazetidin-3-amine (C7H14N2), are expected to have a significantly higher LogP (calculated ~0.5-1.0) and a lower TPSA (~29 Ų), making them more lipophilic and potentially prone to different off-target binding or ADME liabilities [1].

Drug Design Physicochemical Properties ADME

1-Cyclobutanecarbonylazetidin-3-amine: Primary Application Scenarios


Kinase & H-PGDS Inhibitor SAR Scaffold

The conformational rigidity and specific hydrogen-bonding pattern of 1-Cyclobutanecarbonylazetidin-3-amine (LogP -0.044, TPSA 46.33 Ų, one rotatable bond ) make it an ideal core scaffold for designing potent and selective kinase or H-PGDS inhibitors. Its balanced polarity and constrained geometry can be exploited to occupy unique sub-pockets or to rigidify key pharmacophores, a strategy commonly employed in patent literature where azetidine-cyclobutane hybrids demonstrate improved selectivity profiles over more flexible linkers [1]. The free primary amine allows for facile diversification with aryl/heteroaryl groups via reductive amination or amide coupling, enabling rapid exploration of structure-activity relationships.

Bifunctional Linker for PROTAC Design

As a bifunctional building block with a free primary amine and a stable amide bond, this compound (C8H14N2O, MW 154.21 ) is optimally suited as a linker precursor in the assembly of Proteolysis Targeting Chimeras (PROTACs). The distinct reactivity of the amine versus the carbonyl allows for chemoselective conjugation to a target protein binder (warhead) and an E3 ligase ligand. The constrained, low-molecular-weight scaffold minimizes the entropic penalty of binding while providing a defined vector trajectory between the two protein-binding moieties, a critical parameter for successful ternary complex formation and efficient ubiquitination.

Metabolic Stability Motif for CNS Leads

The unique combination of a cyclobutanecarbonyl amide and a free azetidine-3-amine (LogP -0.044, H_Donors 1 ) provides a strategic advantage in CNS drug discovery. The amide bond confers significant metabolic stability against N-dealkylation compared to its secondary amine analogs (e.g., N-cyclobutylazetidin-3-amine), a major clearance pathway for CNS-penetrant amines [1]. Furthermore, its low LogP and moderate TPSA are within the optimal range for passive blood-brain barrier permeation, allowing medicinal chemists to incorporate this fragment into lead compounds with a higher probability of achieving favorable brain exposure while mitigating metabolic liabilities.

Spirocyclic Peptide Mimetic Synthesis

The azetidine core of 1-Cyclobutanecarbonylazetidin-3-amine is a recognized precursor for synthesizing strained spirocyclic and bicyclic systems via ring-expansion or ring-opening reactions . The primary amine at the 3-position serves as a crucial anchor point for further cyclization, enabling access to novel 3D chemical space that is underrepresented in traditional flat compound libraries. This makes the compound a valuable starting material for generating conformationally constrained peptidomimetics or other complex heterocycles with enhanced target selectivity and improved pharmacological profiles.

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